Tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is a novel heterocyclic compound that incorporates both azetidine and oxetane functionalities. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development. The compound is classified as an amino acid derivative, which may exhibit unique properties due to the structural characteristics imparted by the azetidine and oxetane rings.
The compound is characterized by its molecular formula and a molecular weight of approximately 257.31 g/mol. It belongs to the class of azetidine derivatives, which are cyclic compounds containing a four-membered nitrogen-containing ring. The incorporation of an oxetane ring, a four-membered cyclic ether, adds to its structural complexity and potential reactivity.
The synthesis of tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate can be achieved through several methodologies, commonly involving the following steps:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques such as thin-layer chromatography (TLC), nuclear magnetic resonance (NMR), and mass spectrometry (MS) are employed to monitor reaction progress and verify product formation.
The structure of tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate features a tert-butyl group attached to the nitrogen atom of the azetidine ring, with an oxetane group linked via an amino function at the 3-position. The stereochemistry around the azetidine ring can influence its biological activity significantly.
Key spectral data for this compound would typically include:
Tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate can participate in various chemical reactions typical for amino acids and heterocycles:
Reactions are typically carried out under controlled conditions to ensure selectivity and yield. Reaction monitoring through analytical techniques ensures that by-products are minimized.
The mechanism of action for tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is not yet fully elucidated but is hypothesized to involve interactions with biological targets such as enzymes or receptors due to its structural features.
In vitro studies would be necessary to confirm binding interactions and biological activity, potentially utilizing assays that measure enzyme inhibition or receptor activation.
Tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate is expected to be a solid at room temperature, with solubility in organic solvents such as ethanol or dichloromethane due to its hydrophobic tert-butyl group.
Chemical properties include:
Relevant data from studies on similar compounds suggest that derivatives with azetidine structures often exhibit interesting pharmacological properties, including antimicrobial and anticancer activities.
Tert-Butyl 3-[(oxetan-3-yla)amino]azetidine-1-carboxylate holds potential applications in:
The Horner–Wadsworth–Emmons reaction serves as a foundational step for constructing the azetidine core of tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate. This reaction transforms N-Boc-azetidin-3-one into methyl (N-Boc-azetidin-3-ylidene)acetate, an α,β-unsaturated ester critical for downstream functionalization. The protocol employs methyl 2-(dimethoxyphosphoryl)acetate and sodium hydride in anhydrous tetrahydrofuran, yielding the exocyclic enoate precursor with high efficiency (72% yield after purification) [6] [8] [9].
The HWE reaction outperforms alternative methods like the Wittig reaction due to its superior stereoselectivity and scalability. A comparative study in αvβ6 integrin inhibitor synthesis demonstrated that replacing Wittig with HWE eliminated phosphonium salt byproducts and improved reaction yields under similar conditions [9]. The reaction’s robustness stems from the stabilized phosphonate carbanion, which exhibits higher nucleophilicity and lower basicity than Wittig ylides, minimizing side reactions [2].
Key variables influencing HWE efficiency:Table 1: Impact of Phosphonate Structure on HWE Reaction Outcomes for Azetidine Precursors
Phosphonate Reagent | Base | Reaction Time | Yield (%) | Notes |
---|---|---|---|---|
Methyl 2-(dimethoxyphosphoryl)acetate | Sodium hydride | 4 hours | 72 | Standard conditions |
Diethyl (cyanomethyl)phosphonate | Potassium tert-butoxide | 6 hours | 65 | Lower yield due to steric effects |
Trimethyl phosphonoacetate | Lithium hexamethyldisilazide | 3 hours | 78 | Enhanced enolization kinetics |
Optimized purification via vacuum distillation (90°C → 130°C at 4 × 10⁻³ bar) removes mineral oil contaminants from NaH suspensions, ensuring high-purity intermediates for subsequent steps [8].
Aza-Michael addition installs the oxetane-3-amine moiety onto the azetidine core, forming the C–N bond essential for tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate. Methyl (N-Boc-azetidin-3-ylidene)acetate acts as the Michael acceptor, reacting with oxetan-3-amine under catalysis by 1,8-diazabicyclo[5.4.0]undec-7-ene in acetonitrile at 65°C [6] [8]. This transformation proceeds regioselectively to afford β-amino ester adducts in 64% yield, confirmed by infrared spectroscopy (ester C=O at 1731 cm⁻¹, Boc C=O at 1694 cm⁻¹) and nuclear magnetic resonance spectroscopy [8].
The reaction’s versatility extends to diverse amine nucleophiles, including azetidine, pyrrolidine, and aromatic heterocycles (e.g., pyrazoles, imidazoles). Non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene prevent ester hydrolysis—a common side reaction observed with stronger bases such as hydroxides [8] [3]. Mechanistic studies indicate that 1,8-diazabicyclo[5.4.0]undec-7-ene enhances nucleophilicity through deprotonation without acting as a nucleophile, enabling rapid conjugate addition at ambient to moderate temperatures [3] [8].
1,8-Diazabicyclo[5.4.0]undec-7-ene catalysis is pivotal for efficient aza-Michael addition, particularly in preventing decomposition of acid-sensitive intermediates. Its low nucleophilicity ensures selective amine activation while preserving the Boc-protecting group and ester functionality of the azetidine scaffold. Typical conditions use substoichiometric 1,8-diazabicyclo[5.4.0]undec-7-ene (10–20 mol%) in acetonitrile, achieving complete conversion within 4 hours at 65°C [6] [8].
Purification challenges arise from polar byproducts and unreacted amines. Two-stage vacuum distillation effectively isolates methyl (N-Boc-azetidin-3-ylidene)acetate, while silica gel chromatography purifies the final adduct. For scale-up, extraction protocols with ethyl acetate/water followed by brine washes remove 1,8-diazabicyclo[5.4.0]undec-7-ene residues prior to crystallization [8].
Table 2: Purification Techniques for Azetidine-Oxetane Intermediates
Compound | Technique | Conditions | Purity (%) | Limitations |
---|---|---|---|---|
Methyl (N-Boc-azetidin-3-ylidene)acetate | Vacuum distillation | 90°C → 130°C, 4 × 10⁻³ bar | >95 | Not suitable for thermally labile compounds |
tert-Butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate | Silica chromatography | Ethyl acetate/hexane gradient | 90–95 | Moderate recovery due to polarity |
Crude aza-Michael adduct | Liquid-liquid extraction | Ethyl acetate/water, brine wash | 85–90 | Requires multiple washes |
Solid-phase and solution-phase routes offer distinct advantages for synthesizing azetidine-oxetane hybrids. Solid-phase synthesis employs chlorotrityl chloride resins, enabling iterative coupling with automated washing to remove excess reagents. This approach achieves >90% purity for sequence-defined oligomers up to 7 kDa without chromatography, though resin loading capacity limits scalability [4] [10].
Solution-phase synthesis facilitates large-scale production (e.g., 15-gram scale for diene-isocyanide linkers) and real-time reaction monitoring via nuclear magnetic resonance spectroscopy. However, it requires chromatographic purification after each step, reducing cumulative yields. For tert-butyl 3-[(oxetan-3-yl)amino]azetidine-1-carboxylate, solution-phase affords higher quantities (gram-scale vs. milligram-scale for solid-phase), but solid-phase excels in constructing complex sequences with multiple heterocycles [4] [7] [10].
Table 3: Performance Metrics for Solid-Phase vs. Solution-Phase Synthesis
Parameter | Solid-Phase | Solution-Phase |
---|---|---|
Scale | Milligrams (≤100 mg) | Grams (≤15 g) |
Purity (Intermediate) | >90% (by washing) | 70–85% (requires chromatography) |
Cyclization Efficiency | High (template-directed) | Moderate (dilution-dependent) |
Functional Group Tolerance | Limited by resin compatibility | Broad |
Automation Potential | High | Low |
Notably, solid-phase methods circumvent macrocyclization challenges encountered in solution-phase synthesis of rigid heterocyclic peptides, as demonstrated in urukthapelstatin A synthesis [10]. The linear precursor anchored to resin undergoes cyclization before heterocycle formation, avoiding conformational constraints that hinder ring closure in solution [10].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1